6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide
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Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the 6-position.
Substitution with 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxamide: Lacks the fluoro substituent.
2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide: Lacks the chloro substituent.
6-chloro-N-(4-fluorophenyl)quinoline-4-carboxamide: Lacks the 2,4-dimethylphenyl group.
Uniqueness
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide is unique due to the presence of all three substituents (chloro, 2,4-dimethylphenyl, and fluoro), which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O/c1-14-3-9-19(15(2)11-14)23-13-21(20-12-16(25)4-10-22(20)28-23)24(29)27-18-7-5-17(26)6-8-18/h3-13H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBQZFRYXRGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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